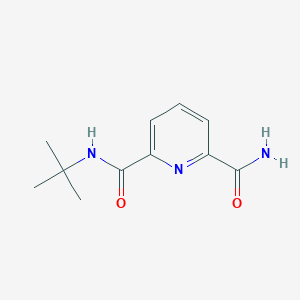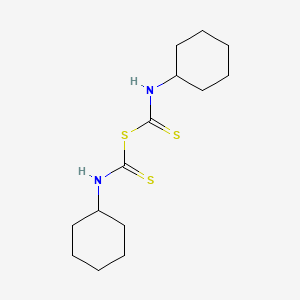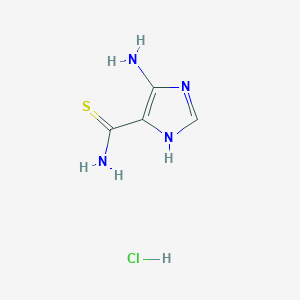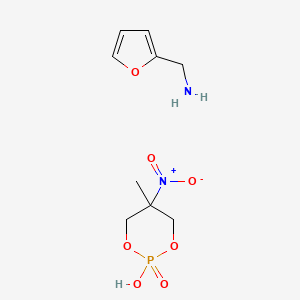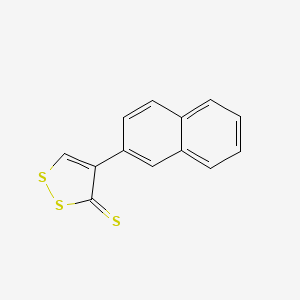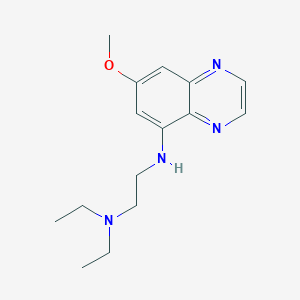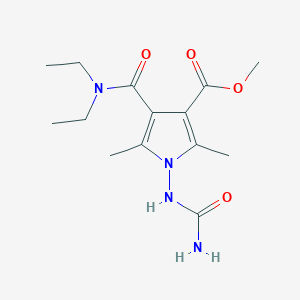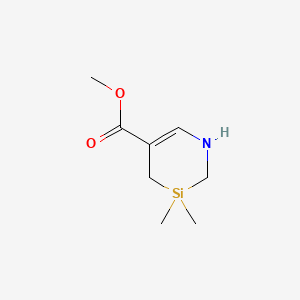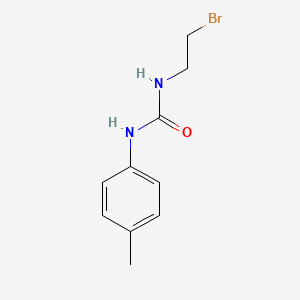
1-(2-Bromoethyl)-3-(4-methylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromoethyl)-3-(4-methylphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a bromoethyl group and a methylphenyl group attached to the urea moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromoethyl)-3-(4-methylphenyl)urea typically involves the reaction of 2-bromoethylamine with 4-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-Bromoethylamine+4-Methylphenyl isocyanate→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane and toluene.
化学反应分析
Types of Reactions: 1-(2-Bromoethyl)-3-(4-methylphenyl)urea can undergo various chemical reactions, including:
Nucleophilic substitution: The bromoethyl group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Nucleophilic substitution: Formation of substituted ureas.
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
科学研究应用
1-(2-Bromoethyl)-3-(4-methylphenyl)urea has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It serves as a tool for studying biological processes and interactions at the molecular level.
作用机制
The mechanism of action of 1-(2-Bromoethyl)-3-(4-methylphenyl)urea involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect various cellular pathways and processes, making the compound useful in studying biological mechanisms.
相似化合物的比较
1-(2-Chloroethyl)-3-(4-methylphenyl)urea: Similar structure but with a chloroethyl group instead of a bromoethyl group.
1-(2-Bromoethyl)-3-phenylurea: Similar structure but without the methyl group on the phenyl ring.
Uniqueness: 1-(2-Bromoethyl)-3-(4-methylphenyl)urea is unique due to the presence of both the bromoethyl and methylphenyl groups, which confer specific chemical and biological properties
属性
CAS 编号 |
15145-44-5 |
|---|---|
分子式 |
C10H13BrN2O |
分子量 |
257.13 g/mol |
IUPAC 名称 |
1-(2-bromoethyl)-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C10H13BrN2O/c1-8-2-4-9(5-3-8)13-10(14)12-7-6-11/h2-5H,6-7H2,1H3,(H2,12,13,14) |
InChI 键 |
IZTZRUQHAVMCQR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC(=O)NCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


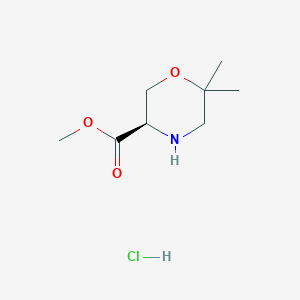
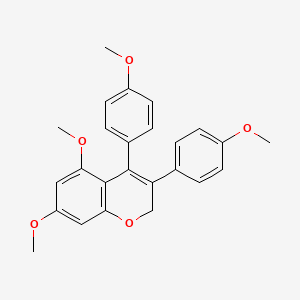
![Ethyl 6-[[2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dioxo-1,2,4-triazin-6-yl]sulfanyl]hexanoate](/img/structure/B14008303.png)
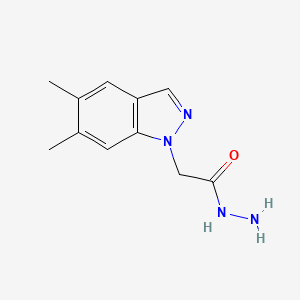
![2-[4-(4,4-Dimethylcyclohexyl)cyclohex-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14008322.png)
